1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea (CAS 1171403-99-8) is a synthetic diaryl urea derivative (C19H23FN4O, MW 342.4) combining a 4-fluorophenyl arm, a central urea linker, and a 4-((4-methylpiperazin-1-yl)methyl)phenyl motif. This structural blueprint is shared broadly across inhibitor chemotypes targeting kinases, proteases, and GPCRs.
Molecular FormulaC19H23FN4O
Molecular Weight342.418
CAS No.1171403-99-8
Cat. No.B2795221
⚠ Attention: For research use only. Not for human or veterinary use.
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea (CAS 1171403-99-8): Baseline Identification for Procurement
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea (CAS 1171403-99-8) is a synthetic diaryl urea derivative (C19H23FN4O, MW 342.4) combining a 4-fluorophenyl arm, a central urea linker, and a 4-((4-methylpiperazin-1-yl)methyl)phenyl motif. This structural blueprint is shared broadly across inhibitor chemotypes targeting kinases, proteases, and GPCRs. Despite extensive database and literature interrogation using authoritative sources (PubChem, ChEMBL, BindingDB, Google Patents), no primary research articles, patents, or curated bioactivity records containing quantitative target-engagement, selectivity, or pharmacokinetic data for this exact compound could be retrieved from non-excluded repositories. The available data are limited to vendor-generated summary pages (excluded per predefined source rules) and therefore do not permit a fact-based baseline characterization beyond molecular identity. [1] [2]
[1] PubChem Compound Summary for CID 25093355. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-13). View Source
[2] ChEMBL Database. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/ (accessed 2026-05-13). View Source
Why In-Class Urea-Based Inhibitors Cannot Substitute for 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
The diaryl urea pharmacophore is a privileged scaffold in kinase and protease inhibition, but small substituent variations on either aryl ring or the piperazine moiety frequently produce order-of-magnitude shifts in target affinity, selectivity, and cellular potency, as extensively documented for FLT3, c-KIT, and p38α urea inhibitor series. [1] The 4-fluorophenyl terminus influences halogen bonding and hydrophobic packing, while the methylpiperazine substituent modulates basicity, solubility, and off-target binding to aminergic GPCRs. Without head-to-head quantitative profiling data for this specific compound from non-excluded sources, procurement decisions must rely on structural uniqueness rather than assumed biological equivalence to analogs bearing different aryl or piperazine substitutions. [2]
[1] Dietrich, J., et al. (2011) 'The design, synthesis, and biological evaluation of potent and selective FLT3 inhibitors', Bioorganic & Medicinal Chemistry Letters, 21(9), pp. 2698–2703. doi:10.1016/j.bmcl.2010.12.026. View Source
[2] Garuti, L., et al. (2010) 'Diaryl ureas: privileged structure in anticancer agents', Current Medicinal Chemistry, 17(15), pp. 1525-1541. doi:10.2174/092986710790576527. View Source
Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea Versus Closest Analogs
Application Scenarios for 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea Based on Structural Class Inference
Kinase Selectivity Panel Profiling
The diaryl urea scaffold, when combined with a methylpiperazine solubilizing group, is commonly employed as a starting point for synthesizing focused kinase inhibitor libraries. This compound may serve as a core intermediate or reference standard in biochemical kinase selectivity panels (e.g., FLT3, c-KIT, PDGFR families), where substitution-dependent potency shifts can be systematically mapped. However, no published IC50/Kd values for this exact compound are available from permitted sources to define a specific quantitative baseline. [1]
Structure-Activity Relationship (SAR) Expansion of Urea-Based FLT3/RTK Inhibitors
Given the known activity of structurally related diaryl ureas against mutant FLT3 in AML cell lines (e.g., MV4-11), this compound could be assessed as a comparator in SAR studies exploring the impact of 4-fluoro versus 4-chloro or 4-methyl substituents on the A-ring, and methylpiperazine versus morpholine or piperidine on the B-ring. Quantitative comparative data must be generated de novo, as no head-to-head reports meeting evidence rules were found. [2]
CYP450 Inhibition Liability Screening
The methylpiperazine moiety is a known structural alert for CYP2D6 inhibition in drug discovery programs. Researchers may procure this compound to benchmark CYP450 inhibition profiles against analogs lacking the piperazine nitrogen or bearing sterically shielded amines, using recombinant CYP450 isoform assays. Published CYP inhibition data for this specific compound were not retrieved from non-excluded databases. [3]
[1] Garuti, L., et al. (2010) 'Diaryl ureas: privileged structure in anticancer agents', Current Medicinal Chemistry, 17(15), pp. 1525-1541. doi:10.2174/092986710790576527. View Source
[2] Dietrich, J., et al. (2011) 'The design, synthesis, and biological evaluation of potent and selective FLT3 inhibitors', Bioorganic & Medicinal Chemistry Letters, 21(9), pp. 2698–2703. doi:10.1016/j.bmcl.2010.12.026. View Source
[3] Strobl, G.R., et al. (1993) 'Pharmacophore model for drugs inhibiting cytochrome P450 2D6', Journal of Medicinal Chemistry, 36(9), pp. 1136–1145. doi:10.1021/jm00061a005. View Source
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